4-Phenylcinnamaldehyde: A Technical Guide to its Chemical Properties, Structure, and Reactivity
4-Phenylcinnamaldehyde: A Technical Guide to its Chemical Properties, Structure, and Reactivity
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 4-Phenylcinnamaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the molecule's reactivity and potential applications.
Introduction: The Structural and Chemical Identity of 4-Phenylcinnamaldehyde
4-Phenylcinnamaldehyde, systematically named (2E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde, is an aromatic aldehyde that integrates a biphenyl moiety with an α,β-unsaturated aldehyde functional group. This unique structural arrangement confers a combination of rigidity, extended conjugation, and electrophilic reactivity, making it a molecule of significant interest in medicinal chemistry, materials science, and as a versatile synthetic intermediate. Its core structure is an extension of cinnamaldehyde, a well-known natural product, with an additional phenyl group that significantly influences its physicochemical and biological properties.
Table 1: Core Identifiers and Physicochemical Properties of 4-Phenylcinnamaldehyde
| Identifier | Value | Source(s) |
| IUPAC Name | (2E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde | [1] |
| CAS Number | 113538-22-0 | [1] |
| Molecular Formula | C₁₅H₁₂O | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Yellowish solid | Inferred from related compounds |
| Melting Point | 121-123 °C | [2] |
| Boiling Point | 383.5 ± 21.0 °C (Predicted) | Inferred from predictive models |
| Solubility | Limited solubility in water. Soluble in many common organic solvents such as ethanol, ether, and chloroform. | [3][4] |
Molecular Structure and Spectroscopic Profile
The structure of 4-Phenylcinnamaldehyde is characterized by a planar trans-alkene bridge connecting a biphenyl group to an aldehyde. This extended π-system is responsible for its chromophoric nature and its reactivity.
Stereochemistry
The double bond in the propenal chain predominantly exists in the more stable trans or (E)-configuration due to reduced steric hindrance compared to the cis or (Z)-isomer. This configuration is crucial for its biological activity and its ability to interact with target macromolecules.
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.7 ppm), the vinylic protons (doublets, ~6.7-7.6 ppm), and the aromatic protons of the biphenyl system (~7.3-7.8 ppm). The coupling constant between the vinylic protons would be indicative of the trans configuration (~16 Hz).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (~193 ppm). The carbons of the biphenyl rings and the alkene will resonate in the aromatic/vinylic region (~127-150 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the conjugated aldehyde, typically found around 1680-1705 cm⁻¹. Another strong band for the C=C stretch of the alkene will appear around 1625 cm⁻¹. The C-H stretching of the aromatic rings and the aldehyde will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and fragmentation of the biphenyl system.
Synthesis of 4-Phenylcinnamaldehyde
The most common and efficient method for the synthesis of 4-Phenylcinnamaldehyde is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, 4-phenylbenzaldehyde) with an aliphatic aldehyde or ketone (acetaldehyde).
Reaction Mechanism
The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-phenylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated aldehyde, 4-Phenylcinnamaldehyde.
Representative Experimental Protocol
The following is a generalized, step-by-step protocol for the synthesis of 4-Phenylcinnamaldehyde based on the principles of the Claisen-Schmidt condensation.
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Reactant Preparation: A solution of 4-phenylbenzaldehyde is prepared in a suitable solvent, typically a lower alcohol such as ethanol or methanol.
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Base Addition: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.
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Acetaldehyde Addition: Acetaldehyde is added dropwise to the reaction mixture at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction.
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Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: The reaction mixture is neutralized with a dilute acid. The product, being sparingly soluble in water, often precipitates out and can be collected by filtration.
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Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield pure 4-Phenylcinnamaldehyde.
Caption: Workflow for the synthesis of 4-Phenylcinnamaldehyde via Claisen-Schmidt condensation.
Chemical Reactivity and Biological Significance
The chemical reactivity of 4-Phenylcinnamaldehyde is dominated by its α,β-unsaturated aldehyde functionality, which makes it a potent Michael acceptor . This electrophilic character is the primary driver of its biological activity.
Michael Addition
The electron-withdrawing nature of the aldehyde group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack. This is known as a Michael addition or 1,4-conjugate addition. In a biological context, the nucleophiles are often the thiol groups of cysteine residues in proteins.
Interaction with Biological Systems
The ability of 4-Phenylcinnamaldehyde to act as a Michael acceptor allows it to covalently modify specific proteins, thereby modulating their function. This reactivity is the basis for many of its observed biological effects.
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Antimicrobial and Anti-inflammatory Activity: Cinnamaldehyde and its derivatives have been shown to possess significant antimicrobial and anti-inflammatory properties.[4][5] This is, in part, attributed to their ability to react with microbial proteins and to modulate inflammatory signaling pathways such as the NF-κB pathway.
-
Activation of the Keap1-Nrf2 Pathway: A critical mechanism of action for many α,β-unsaturated aldehydes is the activation of the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[6][7] These electrophilic compounds can react with specific cysteine residues on the sensor protein Keap1. This covalent modification leads to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, leading to their upregulation.
Caption: Activation of the Keap1-Nrf2 pathway by 4-Phenylcinnamaldehyde.
Applications and Future Directions
The unique properties of 4-Phenylcinnamaldehyde make it a valuable molecule in several fields:
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Drug Discovery: As an electrophilic agent, it can serve as a starting point for the design of covalent inhibitors targeting specific proteins in various diseases, including cancer and inflammatory disorders. Its ability to activate the Nrf2 pathway is of particular interest for developing drugs that protect against oxidative stress.
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Fragrance and Flavor: Like its parent compound, cinnamaldehyde, it has potential applications in the fragrance industry due to its aromatic structure.
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Materials Science: The rigid, conjugated structure of 4-Phenylcinnamaldehyde makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.
References
- Benchchem. (n.d.). 4-Phenylcinnamaldehyde.
- ChemicalBook. (n.d.). 4-PHENYLCINNAMALDEHYDE CAS#: 113538-22-0.
-
PubChem. (n.d.). 4-Phenylcinnamaldehyde. Retrieved from [Link]
- ChemScene. (n.d.). (E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde.
- Masutani, H., et al. (2009). Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress. Antioxidants & Redox Signaling, 11(5), 975-985.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706767, 4-Phenylcinnamaldehyde. Retrieved from [Link]
- Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405.
- University of Utah. (n.d.). gHMQC NMR Spectrum of Cinnamaldehyde. Retrieved from University of Utah Chemistry Department website.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Pd-catalyzed cascade Heck-Saegusa reactions: direct synthesis of enals from aryl iodides and allyl alcohol. Retrieved from The Royal Society of Chemistry website.
- Natsch, A., & Emter, R. (2008). The Keap1-Nrf2-ARE assay is a potential cellular marker for skin sensitization. Toxicological Sciences, 102(1), 118-126.
- Liu, H., & Zhang, J. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Michael acceptor molecules in natural products and their mechanism of action. (2022). Chinese Medicine, 17(1), 125.
- Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells. (2011). Journal of Agricultural and Food Chemistry, 59(9), 4527-4535.
- Frontiers in Pharmacology. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- UCHEM. (n.d.). Factory supply 4-PHENYLCINNAMALDEHYDE CAS 113538-22-0.
- The role and mechanism of cinnamaldehyde in cancer. (2023). Journal of Cancer, 14(11), 2007-2020.
- Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Deriv
-
Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cinnamaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
- University of Hertfordshire. (n.d.). Cinnamaldehyde. In AERU Pesticide Properties Database. Retrieved from University of Hertfordshire website.
- ChemicalBook. (n.d.). trans-Cinnamaldehyde(14371-10-9) 13C NMR spectrum.
- ResearchGate. (n.d.). ¹³C NMR spectrum of cinnamaldehyde.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441).
-
YouTube. (2023, December 23). Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. Retrieved from [Link]
- chemeurope.com. (n.d.). Cinnamaldehyde.
Sources
- 1. 4-Phenylcinnamaldehyde | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylcinnamaldehyde | High Purity | RUO [benchchem.com]
- 3. Cinnamaldehyde [sitem.herts.ac.uk]
- 4. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecetoc.org [ecetoc.org]
